molecular formula C10H9NO2 B2962686 6-Hydroxy-1-methylquinolin-2(1H)-one CAS No. 69601-45-2

6-Hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B2962686
CAS No.: 69601-45-2
M. Wt: 175.187
InChI Key: NOIQPNXLNANOPX-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at the 6th position and a methyl group at the 1st position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-methylquinolin-2(1H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions can be employed to form the quinoline core.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.

    Methylation: The methyl group at the 1st position can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be used to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core or the hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methylquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    6-Hydroxyquinoline: Lacks the methyl group at the 1st position.

    1-Methylquinoline: Lacks the hydroxyl group at the 6th position.

Uniqueness

6-Hydroxy-1-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-hydroxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9-4-3-8(12)6-7(9)2-5-10(11)13/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIQPNXLNANOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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